molecular formula C18H11NO2 B2495234 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile CAS No. 1164538-70-8

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile

Cat. No.: B2495234
CAS No.: 1164538-70-8
M. Wt: 273.291
InChI Key: PEODVUVNVGIRIB-WJDWOHSUSA-N
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Description

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile is a furan-derived compound characterized by a fused bicyclic structure with phenyl and phenylmethylene substituents. Its core framework includes a furan ring substituted with a carbonyl group (2-oxo), a phenyl group at position 4, and a phenylmethylene moiety at position 4. The carbonitrile group at position 3 adds electrophilic reactivity, making it a candidate for further functionalization.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODVUVNVGIRIB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile typically involves the reaction of phenacyl bromide with benzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile exhibit potential as anti-cancer agents. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance:

  • Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

  • Synthetic Pathways : The compound can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl group, allowing for the formation of new carbon-carbon bonds.

Material Science

Due to its unique structural properties, this compound can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.

  • Application Example : The integration of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for high-performance applications.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryPotential anti-cancer agent; inhibits tumor growthSignificant cytotoxicity observed in cancer cell lines
Organic SynthesisIntermediate for complex organic molecules; undergoes nucleophilic reactionsUseful in forming new carbon-carbon bonds
Material ScienceEnhances properties of polymers; improves thermal stabilityIncreased mechanical strength in polymer composites

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The phenylmethylene substituent distinguishes this compound from analogues. For example:

Compound Substituents Key Functional Groups Crystallography Method
Target Compound Phenylmethylene, phenyl Furan, carbonitrile, carbonyl SHELX refinement
3-(4-Bromophenyl)-5-oxo-2H-furan-4-carbonitrile Bromophenyl Furan, carbonitrile, carbonyl Not specified
2-Amino-5-phenylfuran-3-carbonitrile Phenyl, amino Furan, carbonitrile, amino Not specified

In contrast, bromophenyl substituents (as in the brominated analogue) may enhance electrophilicity but increase toxicity risks .

Reactivity and Stability

The phenylmethylene group’s reactivity contrasts with aldehydes or alcohols. In , phenylmethylene diacetate resists oxidation under acetic anhydride, whereas hydrated benzaldehyde oxidizes to carboxylic acids in aqueous conditions . This suggests the target compound’s phenylmethylene moiety enhances stability against oxidative degradation compared to benzaldehyde-derived furans.

Biological Activity

2-Oxo-4-phenyl-5-(phenylmethylene)-2,5-dihydro-3-furancarbonitrile (CAS No. 1164538-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C18H11NO2, with a molecular weight of 273.29 g/mol. The compound features a furan ring and a nitrile group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H11NO2
Molecular Weight273.29 g/mol
CAS Number1164538-70-8
Melting PointNot specified
Boiling PointNot specified

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. These effects are often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells .

Mechanisms of Action:

  • Apoptosis Induction: Compounds induce apoptosis through mitochondrial pathways, leading to increased ROS production and subsequent cell death.
  • DNA Damage: Similar compounds have been shown to cause DNA strand breaks, making it difficult for cancer cells to repair themselves effectively.

Cytoprotective Effects

In addition to anticancer properties, there is evidence suggesting that this compound may possess cytoprotective effects. For example, studies on related furan derivatives indicate their ability to protect against oxidative stress-induced cellular damage by enhancing antioxidant defenses .

Case Study:
A study focusing on the cytoprotective effects of furan derivatives demonstrated that pretreatment with these compounds could reduce DNA damage in colon fibroblast cells exposed to carcinogens. This protective mechanism was linked to decreased levels of nitrosative stress markers and improved mitochondrial function .

Research Findings

Recent investigations into the biological activity of furan derivatives suggest a diverse range of pharmacological effects:

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties when tested against various bacterial strains.
  • Anti-inflammatory Effects: Certain compounds show potential in reducing inflammation markers in vitro.
  • Neuroprotective Properties: There is emerging evidence indicating that furan-based compounds may protect neuronal cells from oxidative damage .

Q & A

Q. Basic

  • X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for confirming the benzylidene group’s orientation and furan ring planarity .
  • NMR Analysis : 13C^{13}\text{C} NMR distinguishes carbonyl (C=O, δ ~170 ppm) and nitrile (C≡N, δ ~115 ppm) signals, while 1H^{1}\text{H} NMR identifies diastereotopic protons in the dihydrofuran ring .

Advanced
Combining SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π), resolving conflicts between solid-state and solution-phase data .

What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions or nucleophilic substitutions?

Q. Advanced

  • Electrophilic Sites : The α,β-unsaturated carbonyl (C2=O) and electron-deficient nitrile (C3–CN) enable nucleophilic attacks. DFT studies reveal charge distribution, showing C5 (benzylidene) as a π-electrophile .
  • Steric Effects : Bulky phenyl groups at C4 and C5 hinder regioselectivity in cycloadditions, requiring kinetic studies to map transition states .

How do computational methods (e.g., DFT) enhance understanding of its electronic properties?

Q. Advanced

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity toward electrophiles/nucleophiles.
  • NBO Analysis : Quantifies hyperconjugation between the furan ring’s oxygen lone pairs and adjacent π-systems, explaining stabilization .

What experimental strategies resolve contradictions in reported bioactivity or catalytic performance?

Q. Basic

  • Reproducibility : Standardize solvent purity (HPLC-grade) and reaction scales (mg to g) to minimize batch variability .
  • Control Experiments : Test intermediates (e.g., 2-oxo-dihydrofuran derivatives) to isolate contributions of specific functional groups .

Q. Advanced

  • In Situ Monitoring : Use operando techniques (Raman spectroscopy) to track reactive intermediates during catalysis or degradation .

What are the challenges in studying its biological activity, and how can structure-activity relationships (SAR) be established?

Q. Advanced

  • SAR Design : Modify substituents (e.g., fluorophenyl at C4) to assess antibacterial or kinase inhibition profiles.
  • Metabolic Stability : Use microsomal assays (CYP450 enzymes) to evaluate oxidation pathways linked to the benzylidene moiety .

How does solvent choice influence its stability in long-term storage or reaction media?

Q. Basic

  • Stability : Aprotic solvents (DCM, THF) prevent hydrolysis of the nitrile group. Degradation studies (TGA/DSC) show decomposition >200°C .
  • Light Sensitivity : UV-Vis spectra indicate photodegradation under λ <400 nm, necessitating amber vial storage .

Q. Advanced

  • Accelerated Aging : Use Arrhenius modeling (40–60°C) to predict shelf life under varying humidity .

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